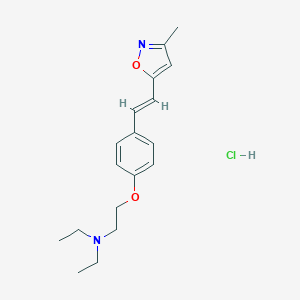
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as DMXB-A, and it is a selective agonist of the nicotinic acetylcholine receptor. In
Mécanisme D'action
DMXB-A is a selective agonist of the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the brain and other tissues. When DMXB-A binds to the receptor, it activates a series of signaling pathways that lead to increased neurotransmitter release and enhanced cognitive function. DMXB-A also has anti-inflammatory and analgesic effects, which are thought to be mediated by the activation of nicotinic acetylcholine receptors in immune cells and other tissues.
Biochemical and Physiological Effects:
DMXB-A has a number of biochemical and physiological effects, including enhanced cognitive function, anti-inflammatory and analgesic effects, and potential neuroprotective effects. DMXB-A has been shown to enhance working memory and attention in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been shown to reduce inflammation and pain in animal models, making it a potential treatment for chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has a number of advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the nicotinic acetylcholine receptor, which allows for the specific activation of this receptor in experiments. Additionally, DMXB-A has been extensively studied in animal models, making it a well-characterized compound for use in experiments. However, one limitation of DMXB-A is that it is a complex chemical compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.
Orientations Futures
There are a number of future directions for the study of DMXB-A. One potential direction is the development of DMXB-A as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A may be studied for its potential anti-inflammatory and analgesic effects in humans. Finally, further research may be conducted to optimize the synthesis method of DMXB-A and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
DMXB-A is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenol, which is then converted to the corresponding chloride. The final step involves the reaction of the chloride with N,N-diethylethanolamine in the presence of a base to form DMXB-A. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential applications in scientific research. One of its major applications is in the field of neuroscience, where it is used to study the function of nicotinic acetylcholine receptors in the brain. DMXB-A has been shown to enhance cognitive function and memory in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been studied for its potential anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Propriétés
| 139193-95-6 | |
Formule moléculaire |
C18H25ClN2O2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-17-9-6-16(7-10-17)8-11-18-14-15(3)19-22-18;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-8+; |
Clé InChI |
VTYHAWGHBDWATM-YGCVIUNWSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC(=NO2)C.Cl |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
Synonymes |
N,N-diethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanamin e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


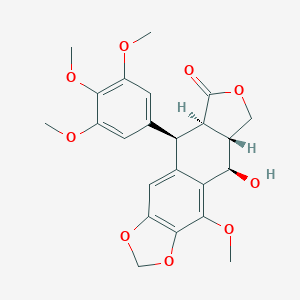
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
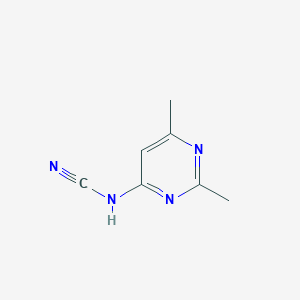
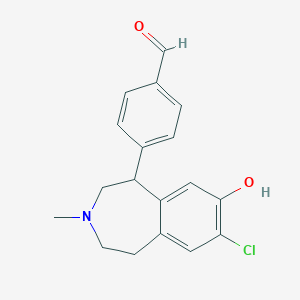


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

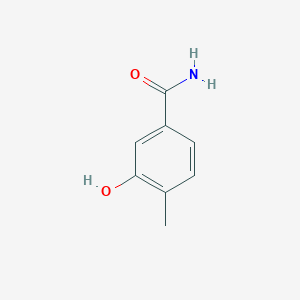
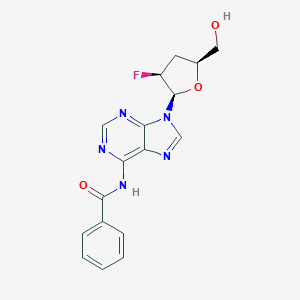
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
